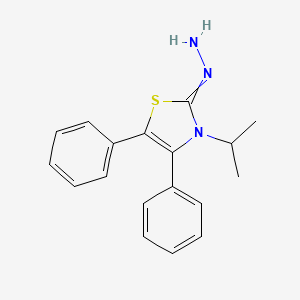
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole typically involves the reaction of appropriate hydrazine derivatives with thioamides or related compounds. The reaction conditions may include:
Solvent: Common solvents like ethanol, methanol, or acetonitrile.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C).
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: For large-scale production.
Purification techniques: Such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of hydrazine derivatives.
Applications De Recherche Scientifique
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interference with metabolic pathways: Affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: Such as 2-aminothiazole, 2-mercaptothiazole.
Hydrazine derivatives: Such as phenylhydrazine, benzylhydrazine.
Uniqueness
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole is unique due to its specific substitution pattern and the presence of both hydrazine and thiazole functionalities. This combination may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
67644-69-3 |
|---|---|
Formule moléculaire |
C18H19N3S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(4,5-diphenyl-3-propan-2-yl-1,3-thiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C18H19N3S/c1-13(2)21-16(14-9-5-3-6-10-14)17(22-18(21)20-19)15-11-7-4-8-12-15/h3-13H,19H2,1-2H3 |
Clé InChI |
OCNVRZFMQIBRRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C(SC1=NN)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



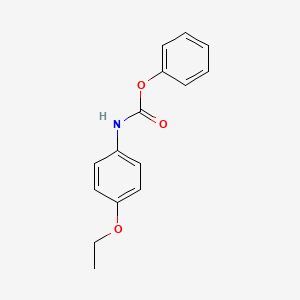
![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)-](/img/structure/B14477269.png)
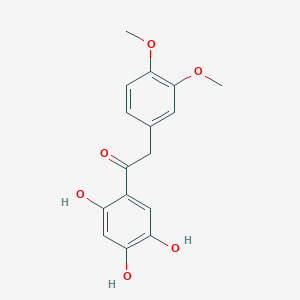

![2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol](/img/structure/B14477276.png)
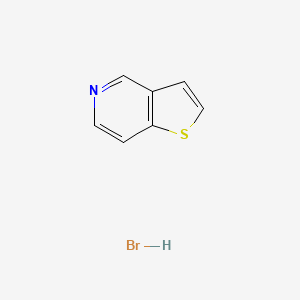



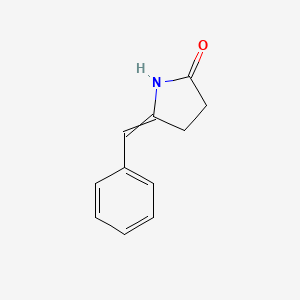
![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)

